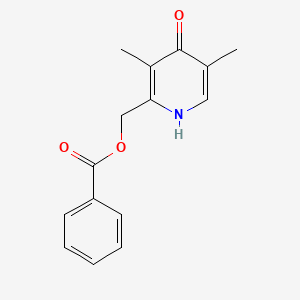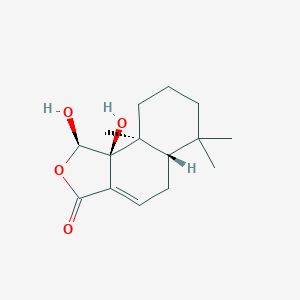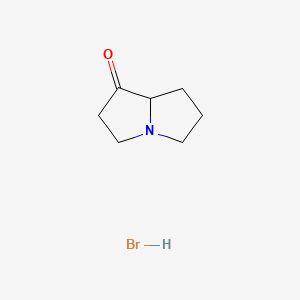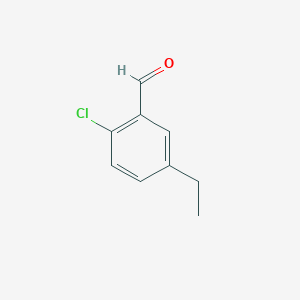
2-Chloro-5-ethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-ethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-ethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the Friedel-Crafts acylation of 2-chloro-5-ethylbenzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction also requires anhydrous conditions and is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is typically purified using distillation or crystallization techniques.
化学反应分析
Types of Reactions
2-Chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Chloro-5-ethylbenzoic acid.
Reduction: 2-Chloro-5-ethylbenzyl alcohol.
Substitution: 2-Methoxy-5-ethylbenzaldehyde.
科学研究应用
2-Chloro-5-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Medicine: Research into its derivatives has led to the development of compounds with potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
作用机制
The mechanism of action of 2-Chloro-5-ethylbenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-Chlorobenzaldehyde: Similar structure but lacks the ethyl group.
5-Ethylbenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-ethylbenzaldehyde: Similar structure with the ethyl group at the fourth position instead of the fifth.
Uniqueness
2-Chloro-5-ethylbenzaldehyde is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
2-chloro-5-ethylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2H2,1H3 |
InChI 键 |
APOYCYURZCNWBC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)

![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)

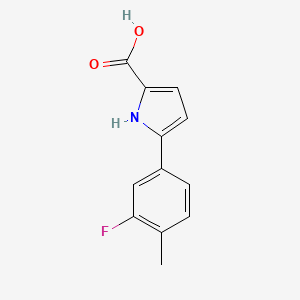

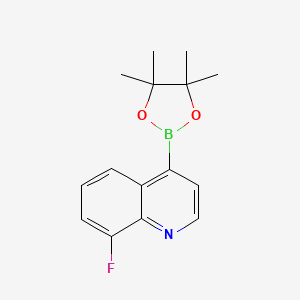
![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
